N-Phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) [, ]. FAAH is an integral membrane enzyme that hydrolyzes the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide [, ]. By inhibiting FAAH, N-Phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide increases the levels of anandamide in the brain, which leads to a variety of pharmacological effects. It is classified as a piperidine/piperazine urea, representing a novel mechanistic class of FAAH inhibitors [].
N-Phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide acts as a time-dependent inhibitor of FAAH by covalently modifying the enzyme's active site serine nucleophile []. This covalent modification distinguishes it from other metabolic serine hydrolases in mammals that primarily hydrolyze esters and/or thioesters, contributing to its high selectivity for FAAH [].
N-Phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a valuable pharmacological tool for investigating the therapeutic potential of FAAH inhibition [, ]. Studies have demonstrated its effectiveness in preclinical models of:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4